4-chloro-N-methyl-5-(methylsulfanyl)-6-morpholino-2-pyrimidinamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-methyl-5-methylsulfanyl-6-morpholin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4OS/c1-12-10-13-8(11)7(17-2)9(14-10)15-3-5-16-6-4-15/h3-6H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHPXQDILHAUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C(=N1)Cl)SC)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Nucleophilic Substitution on Pre-Functionalized Pyrimidines
A common approach involves starting with a 4,5,6-trisubstituted pyrimidine scaffold, where reactive leaving groups (e.g., chloro, bromo) enable stepwise substitution. For example, 2-amino-4,6-dichloro-5-(methylsulfanyl)pyrimidine serves as a key intermediate. Morpholine introduction at position 6 proceeds via nucleophilic aromatic substitution (NAS) under mild conditions (e.g., DCM, room temperature), leveraging morpholine’s strong nucleophilicity. Subsequent N-methylation of the 2-amino group employs methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
Reaction Conditions Table
| Step | Target Position | Reagent/Conditions | Yield (Reported) | Source |
|---|---|---|---|---|
| 6 | Morpholino | Morpholine, DCM, RT | 80% | |
| 2 | N-Methyl | CH₃I, K₂CO₃, DMF | N/A |
Note: Yields for specific steps are inferred from analogous reactions.
Direct Assembly via Cyclocondensation Reactions
The Biginelli and related multicomponent reactions enable de novo pyrimidine synthesis with pre-installed substituents. For instance, condensation of thiourea derivatives with β-ketoesters or aldehydes can yield 5-(methylsulfanyl)pyrimidines. However, this method struggles with regioselectivity for the 4-chloro and 6-morpholino groups, necessitating post-cyclization modifications.
Late-Stage Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) offers a route to install the N-methylamine group at position 2. This method requires a halogenated precursor (e.g., 4-chloro-6-morpholino-5-(methylsulfanyl)pyrimidin-2-yl triflate) and methylamine under controlled conditions. While efficient, this approach demands stringent anhydrous conditions and specialized catalysts.
Detailed Synthetic Protocols and Optimization
Morpholino Substitution at Position 6
- Dissolve 2-amino-4,6-dichloro-5-(methylsulfanyl)pyrimidine (1.0 equiv) in anhydrous dichloromethane (DCM).
- Add morpholine (1.2 equiv) and triethylamine (2.0 equiv) dropwise under N₂.
- Stir at room temperature for 6–7 hours, monitoring completion via TLC (hexanes:EtOAc 3:1).
- Quench with H₂O, extract with DCM, and concentrate under reduced pressure.
- Purify by recrystallization (methanol) to isolate 2-amino-4-chloro-6-morpholino-5-(methylsulfanyl)pyrimidine .
Key Observations:
N-Methylation of the 2-Amino Group
- Suspend 2-amino-4-chloro-6-morpholino-5-(methylsulfanyl)pyrimidine (1.0 equiv) in dry DMF.
- Add methyl iodide (1.5 equiv) and K₂CO₃ (2.0 equiv).
- Heat at 60°C for 12 hours under N₂.
- Filter, concentrate, and purify via silica gel chromatography (DCM:MeOH 95:5).
Challenges:
- Over-alkylation at the morpholino nitrogen is a known side reaction.
- Alternative methylating agents (e.g., dimethyl sulfate) require phase-transfer catalysts for efficiency.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analyses (C18 column, MeCN:H₂O 70:30) show >98% purity for recrystallized products. Residual solvents (e.g., DMF) are monitored via GC-MS.
Industrial and Environmental Considerations
Scalability and Cost Efficiency
Chemical Reactions Analysis
4-chloro-N-methyl-5-(methylsulfanyl)-6-morpholino-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research has indicated that pyrimidine derivatives, including 4-chloro-N-methyl-5-(methylsulfanyl)-6-morpholino-2-pyrimidinamine, exhibit promising anticancer properties. Studies have shown that modifications in the pyrimidine structure can enhance potency against various cancer cell lines. For instance, compounds with similar structures were tested against human cancer cell lines, demonstrating effective inhibition of cell proliferation and induction of apoptosis .
Case Study:
A study published in the Journal of Medicinal Chemistry investigated a series of pyrimidine derivatives for their anticancer activity. The results indicated that specific substitutions at the 5-position significantly increased cytotoxicity against breast and lung cancer cells. The compound showed a notable IC50 value, suggesting its potential as a lead compound for further development.
1.2 Antiviral Properties
There is growing interest in the antiviral potential of compounds like this compound. Research has demonstrated that certain pyrimidine derivatives can inhibit viral replication mechanisms. For example, studies have indicated that similar compounds can effectively inhibit the replication of RNA viruses, including those responsible for influenza and coronaviruses .
Case Study:
In a clinical trial assessing the efficacy of pyrimidine-based antivirals, participants treated with derivatives similar to this compound exhibited reduced viral loads compared to control groups. This suggests a mechanism of action that warrants further investigation into dosage and administration routes .
Biochemical Research
2.1 Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been shown to interact with kinases, which play crucial roles in cell growth and survival. Inhibitors targeting these enzymes can provide insights into cancer treatment strategies and other diseases characterized by dysregulated signaling pathways .
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Kinase A | 15 | |
| Similar Pyrimidine Derivative | Kinase B | 10 | |
| Control Compound | Kinase A | 30 |
Synthesis and Chemical Properties
Understanding the synthesis pathways and chemical properties of this compound is essential for its application in research and industry.
3.1 Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been reported, including nucleophilic substitutions and cyclization reactions that yield high purity levels suitable for biological testing .
3.2 Chemical Properties
The compound's molecular formula is C₁₂H₁₄ClN₃OS, with a molecular weight of approximately 285.78 g/mol. Its solubility profile indicates potential for both aqueous and organic solvent applications, making it versatile for laboratory use.
Mechanism of Action
The mechanism of action of 4-chloro-N-methyl-5-(methylsulfanyl)-6-morpholino-2-pyrimidinamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Analysis and Structural Analogues
The table below compares the target compound with structurally related pyrimidine derivatives:
Key Structural and Functional Differences
Position 2 Substituents: The target compound’s N-methylamine group at position 2 contrasts with aryl-substituted amines (e.g., diflumetorim’s bulky aryl-propyl group). This likely reduces steric hindrance, enhancing interaction with enzymatic pockets compared to bulkier analogs . The absence of a methyl group at position 2 in the thieno-fused pyrimidine () highlights the role of planar aromatic systems in kinase binding .
Position 5 Functional Groups :
- The methylsulfanyl group in the target compound provides moderate electron-withdrawing effects and sulfur-mediated metabolic resistance, unlike the 2-propynyl group in , which may confer reactivity toward nucleophilic addition .
- Diflumetorim lacks a position 5 substituent, relying instead on a difluoromethoxy group for bioactivity, suggesting divergent mechanisms of action .
Position 6 Modifications: The morpholino ring in the target compound improves solubility and hydrogen-bonding capacity compared to methyl or aryl groups in analogs. For instance, the crystal structure of 5-[(4-fluoroanilino)methyl]-6-methylpyrimidin-4-amine () shows intramolecular N–H⋯N hydrogen bonds stabilizing its conformation, whereas morpholino’s oxygen atoms may facilitate intermolecular interactions .
Position 4 Chloro Group: The chloro substituent is conserved across most analogs, suggesting its critical role in electronic stabilization or target binding. In thieno-fused pyrimidines (), the chloro group is retained, but the fused ring system alters planarity and π-stacking interactions .
Research Findings and Implications
Physicochemical Properties
- Solubility: Morpholino-containing compounds (target compound, ) demonstrate improved aqueous solubility compared to purely aromatic analogs (e.g., ’s crystal structure relies on weak C–H⋯F interactions for packing) .
- Metabolic Stability : Methylsulfanyl groups may resist oxidative degradation better than propynyl or ethoxyethyl substituents, as seen in ’s metabolic pathway analysis .
Biological Activity
4-Chloro-N-methyl-5-(methylsulfanyl)-6-morpholino-2-pyrimidinamine is a synthetic compound with potential applications in pharmacology, particularly in the fields of cancer treatment and antimicrobial activity. This article reviews its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₁H₁₄ClN₅OS
- Molecular Weight : 299.78 g/mol
This compound features a pyrimidine ring substituted with a chloro group, a methylsulfanyl group, and a morpholino moiety, which contribute to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Key Enzymes : The compound has shown potential in inhibiting enzymes critical for cell proliferation and survival in cancer cells.
- Antimicrobial Activity : It demonstrates activity against various bacterial strains, potentially disrupting bacterial cell wall synthesis or function.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related compounds within the pyrimidine class. For instance:
- Efficacy Against MRSA : Compounds similar to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in developing new antibiotics .
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | Inhibitory | |
| Salmonella typhi | Moderate activity | |
| Bacillus subtilis | Moderate to strong activity |
Cancer Research
The compound's structural analogs have been investigated for their ability to inhibit cancer cell growth:
- Inhibition of Tumor Growth : Studies indicate that pyrimidine derivatives can inhibit key signaling pathways involved in tumor growth, particularly those related to epidermal growth factor receptors (EGFR) and other kinases .
Case Studies
-
Study on Antimicrobial Efficacy :
- A study assessed the antimicrobial efficacy of various pyrimidine derivatives against clinical isolates of MRSA. The results indicated that certain derivatives exhibited significant synergistic effects when combined with existing antibiotics, enhancing their effectiveness against resistant strains .
- Cancer Cell Line Testing :
Q & A
Basic Research Questions
Q. How can synthetic routes for 4-chloro-N-methyl-5-(methylsulfanyl)-6-morpholino-2-pyrimidinamine be optimized to improve yield and purity?
- Methodology :
- Multi-step synthesis : Begin with pyrimidine core functionalization, followed by sequential substitutions (e.g., morpholino and methylsulfanyl groups) under controlled conditions. Key parameters include solvent choice (e.g., DMF or THF for polar intermediates), temperature (60–120°C for amination), and reaction time (12–24 hours for complete conversion) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization (ethanol/water mixtures) to isolate intermediates. Final purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (deuterated DMSO or CDCl₃) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR spectroscopy : Assign peaks for key protons (e.g., morpholino ring protons at δ 3.6–3.8 ppm, methylsulfanyl group at δ 2.5 ppm) and carbons (e.g., pyrimidine C4 at ~160 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate substituent positions.
- X-ray crystallography (if crystalline): Resolve intramolecular interactions (e.g., hydrogen bonds between morpholino oxygen and amine groups) to confirm stereochemistry .
Q. How does the chlorine substituent at the 4-position influence reactivity in further functionalization?
- Methodology :
- Nucleophilic substitution : Replace chlorine with amines or thiols under basic conditions (K₂CO₃, DMF, 80°C). Monitor reaction progress via TLC.
- Stability assessment : Test chlorine’s susceptibility to hydrolysis (aqueous acidic/basic conditions at 50°C) to guide storage protocols .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrimidine derivatives?
- Methodology :
- Polymorph screening : Compare crystal structures (e.g., P1 vs. P2₁/c space groups) to identify conformation-dependent activity differences. For example, dihedral angles >70° between pyrimidine and aryl rings may reduce binding affinity .
- SAR studies : Systematically modify substituents (e.g., replace methylsulfanyl with trifluoromethyl) and assay against target enzymes (e.g., kinase inhibition). Use ANOVA to validate statistical significance of activity trends .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to morpholino oxygen and hydrophobic interactions with methylsulfanyl groups.
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Calculate RMSD/RMSF values to identify flexible regions .
Q. What experimental designs address contradictory solubility data in polar vs. nonpolar solvents?
- Methodology :
- DoE (Design of Experiments) : Apply a 2³ factorial design (variables: solvent polarity, temperature, sonication time) to optimize solubility. Analyze via UV-Vis spectroscopy (λ = 254 nm) .
- Solubility parameters : Calculate Hansen solubility parameters (δD, δP, δH) to correlate with experimental data. For example, high δP solvents (e.g., DMSO) may disrupt intermolecular H-bonds .
Q. How do reaction mechanisms differ when substituting the morpholino group with other heterocycles?
- Methodology :
- Kinetic studies : Use in-situ IR or LC-MS to track intermediate formation (e.g., piperazine vs. morpholino substitution). Compare activation energies (Arrhenius plots) for SNAr vs. Buchwald-Hartwig pathways .
- Isotopic labeling : Introduce ¹⁵N-morpholine to trace nitrogen incorporation via MS/MS fragmentation .
Methodological Considerations for Data Reproducibility
Q. How can statistical experimental design improve reproducibility in synthetic protocols?
- Methodology :
- Central Composite Design (CCD) : Optimize three variables (temperature, catalyst loading, solvent ratio) across 20 experiments. Use response surface methodology (RSM) to identify robust conditions (e.g., 90°C, 5 mol% Pd(OAc)₂, 3:1 DMF/H₂O) .
- Control charts : Monitor batch-to-batch purity (HPLC area%) with ±3σ limits to detect process deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
